molecular formula C7H10S B14466080 1-(Propylsulfanyl)but-1-en-3-yne CAS No. 66250-59-7

1-(Propylsulfanyl)but-1-en-3-yne

Cat. No.: B14466080
CAS No.: 66250-59-7
M. Wt: 126.22 g/mol
InChI Key: RADQRASXVHVJDY-UHFFFAOYSA-N
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Description

1-(Propylsulfanyl)but-1-en-3-yne is an organic compound with the molecular formula C7H10S. It consists of 10 hydrogen atoms, 7 carbon atoms, and 1 sulfur atom . This compound is characterized by the presence of a propylsulfanyl group attached to a buten-3-yne backbone, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 1-(Propylsulfanyl)but-1-en-3-yne can be achieved through various synthetic routes. One common method involves the reaction of a propylsulfanyl group with a buten-3-yne precursor under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

1-(Propylsulfanyl)but-1-en-3-yne undergoes several types of chemical reactions, including:

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(Propylsulfanyl)but-1-en-3-yne has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Propylsulfanyl)but-1-en-3-yne exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The propylsulfanyl group can form covalent bonds with active sites, altering the function of the target molecule. The compound’s triple bond also allows it to participate in various addition reactions, further influencing its biological activity .

Properties

CAS No.

66250-59-7

Molecular Formula

C7H10S

Molecular Weight

126.22 g/mol

IUPAC Name

1-propylsulfanylbut-1-en-3-yne

InChI

InChI=1S/C7H10S/c1-3-5-7-8-6-4-2/h1,5,7H,4,6H2,2H3

InChI Key

RADQRASXVHVJDY-UHFFFAOYSA-N

Canonical SMILES

CCCSC=CC#C

Origin of Product

United States

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